N'-(Diphenylmethylidene)acetohydrazide
Description
N'-(Diphenylmethylidene)acetohydrazide is an acylhydrazone derivative characterized by a central acetohydrazide backbone conjugated with a diphenylmethylidene group. This compound belongs to the broader class of Schiff bases, which are formed via condensation between a hydrazide and a carbonyl-containing compound. For instance, vanillin-derived acetohydrazides were synthesized using (diphenylmethylidene)hydrazine, suggesting a similar pathway for this compound .
Structurally, the diphenylmethylidene group introduces steric bulk and aromaticity, which may influence physicochemical properties such as solubility, crystallinity, and intermolecular interactions. The presence of the hydrazide moiety (-NH-NH-CO-) enables hydrogen bonding and coordination with metal ions, a feature exploited in medicinal and materials chemistry.
Properties
IUPAC Name |
N-(benzhydrylideneamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-12(18)16-17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPAYVLWDUACGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312994 | |
| Record name | N'-(Diphenylmethylidene)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52919-86-5 | |
| Record name | NSC265439 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(Diphenylmethylidene)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETIC ACID DIPHENYLMETHYLENEHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(Diphenylmethylidene)acetohydrazide can be synthesized through the condensation reaction between benzaldehyde and acetohydrazide. The reaction typically involves the following steps:
Mixing: Benzaldehyde and acetohydrazide are mixed in an appropriate solvent, such as ethanol or methanol.
Heating: The mixture is heated under reflux conditions to facilitate the condensation reaction.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to obtain pure N’-(Diphenylmethylidene)acetohydrazide.
Industrial Production Methods
In an industrial setting, the production of N’-(Diphenylmethylidene)acetohydrazide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Condensation Reactions
N'-(Diphenylmethylidene)acetohydrazide reacts with aldehydes and ketones to form hydrazones. For example:
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With aromatic aldehydes : The compound undergoes condensation with substituted benzaldehydes (e.g., 4-chloro-3-nitrobenzaldehyde) to yield N'-arylidene derivatives. This reaction is typically conducted in dioxane or ethanol under reflux, producing hydrazones in 65–85% yields .
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Mechanism : The reaction proceeds via nucleophilic attack of the hydrazide’s NH group on the carbonyl carbon of the aldehyde, followed by dehydration .
Key Data :
Oxidation Reactions
The compound participates in oxidative coupling reactions, particularly with sulfur sources:
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With S₈ : In the presence of Ag₂CO₃, N'-(Diphenylmethylidene)acetohydrazide reacts with elemental sulfur to form N,N′-disulfanediyl-bis(acetohydrazide) derivatives .
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Mechanism : Silver-mediated electrophilic attack of sulfur facilitates N–S bond formation, followed by oxidative coupling .
Key Data :
| Oxidizing Agent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| S₈ | Ag₂CO₃ | N,N′-Disulfanediyl-bis(acetohydrazide) | 72% | |
| IrCl₆²⁻ | - | Benzoic acid (via oxidation) | Quantitative |
Coordination Chemistry
The hydrazide acts as a ligand for transition metals:
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Cu(II) Complexes : Forms stable coordination compounds with Cu(II) ions, leveraging its imine and carbonyl groups .
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Catalytic Activity : Cu(II) complexes catalyze azide–epoxide–alkyne cycloaddition (AAC) reactions in water .
Structural Parameters :
| Bond Type | Bond Length (Å) | Angle (°) | Source |
|---|---|---|---|
| Cu–N(imine) | 1.98 | N–Cu–O = 89.5 | |
| Cu–O(carbonyl) | 1.92 | - |
Substitution Reactions
The acetyl group undergoes nucleophilic substitution:
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With amines : Reacts with primary amines (e.g., aniline) to form N-alkylated hydrazides in polar solvents like DMSO .
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With thiols : Thiols displace the acetyl oxygen, yielding thioacetohydrazide derivatives .
Reaction Scope :
| Nucleophile | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| Aniline | DMSO | N-Phenylacetohydrazide | 68% | |
| Ethanol | Ethanol | Ethoxyacetohydrazide | 55% |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions:
-
With azides : Forms triazoles under Cu(I) catalysis, though this reactivity is less explored compared to its coordination chemistry .
Acid/Base Reactivity
Scientific Research Applications
Chemical Applications
Organic Synthesis:
N'-(Diphenylmethylidene)acetohydrazide serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, acting as a building block for various chemical reactions. Its reactivity allows for the formation of derivatives that can be tailored for specific applications in research and industry.
Reagent in Chemical Reactions:
The compound is employed as a reagent in several chemical reactions, including condensation reactions and hydrazone formations. Its ability to form stable complexes with metals also makes it useful in coordination chemistry .
Biological Applications
Anticancer Activity:
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this hydrazide have shown activity against human malignant melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. The mechanism involves inhibition of cancer cell proliferation and potential induction of apoptosis .
Antimicrobial Properties:
Research has demonstrated that certain derivatives possess significant antimicrobial activity. Compounds derived from this compound have been tested against various bacterial strains, showing effectiveness particularly against Staphylococcus pneumoniae and Pseudomonas aeruginosa. This suggests potential applications in developing new antimicrobial agents .
Medicinal Chemistry
Drug Development:
this compound is being explored as a precursor for novel pharmaceuticals. Its derivatives are under investigation for their therapeutic potential, particularly in oncology and infectious diseases. The ongoing research focuses on optimizing these compounds to enhance their efficacy and reduce side effects .
Enzyme Inhibition Studies:
The compound has been studied for its ability to inhibit specific enzymes, which is crucial for understanding its role in biochemical pathways. This property makes it a candidate for further exploration in drug design aimed at enzyme-targeted therapies .
Case Studies
Mechanism of Action
The mechanism of action of N’-(Diphenylmethylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Diphenylmethylidene Group: The diphenyl moiety may reduce solubility in aqueous media compared to monosubstituted benzylidene derivatives (e.g., 4-chloro or 4-dimethylamino analogs) but enhances stability via hydrophobic interactions .
- Electron-Withdrawing/Donating Groups : Derivatives with electron-withdrawing groups (e.g., -Cl) exhibit higher lipophilicity and membrane permeability, whereas electron-donating groups (e.g., -N(CH₃)₂) improve solubility .
Anti-Inflammatory Activity
Key Observations :
Antimicrobial and Anticancer Activity
Key Observations :
- Benzothiazole/Pyridazinone Hybrids: Conjugation with heterocycles (e.g., benzothiazole) enhances DNA intercalation or enzyme inhibition .
- Diphenylmethylidene Group : May interfere with microbial cell wall penetration but could inhibit topoisomerases via intercalation.
Enzyme Inhibition and Selectivity
Key Observations :
- MAO-B Selectivity: Nitrobenzothiazole derivatives achieve nanomolar inhibition via π-π stacking and hydrogen bonding .
- Diphenylmethylidene Group : Likely to exhibit MAO-B selectivity but requires experimental validation.
Biological Activity
N'-(Diphenylmethylidene)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 256.31 g/mol. The structure features a diphenylmethylidene moiety, which is crucial for its interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis in pathogens and cancer cells.
- Cell Membrane Interaction : Its hydrophobic characteristics allow it to interact effectively with lipid membranes, leading to increased permeability and disruption of microbial integrity.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to oxidative damage in target cells, contributing to its anticancer effects.
Biological Activities
The compound exhibits a range of biological activities, as summarized below:
| Activity | Description |
|---|---|
| Antimicrobial | Demonstrates significant antimicrobial properties against various bacteria and fungi by disrupting cell membranes. |
| Anticancer | Induces apoptosis in cancer cells, inhibits cell proliferation, and promotes oxidative stress. |
| Anti-inflammatory | Modulates cytokine production and inhibits inflammatory pathways. |
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against clinical strains of bacteria. Results indicated that the compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was found to involve disruption of the bacterial cell wall integrity .
-
Anticancer Properties :
- Research published in Acta Pharmaceutica demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The study reported that the compound induced apoptosis through the activation of caspase pathways and increased levels of ROS .
- Anti-inflammatory Effects :
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N'-(Diphenylmethylidene)acetohydrazide and its derivatives?
- Methodological Answer : The synthesis typically involves condensation of acetohydrazide with substituted benzaldehydes. For example, 2-(thien-2-yl)acetohydrazide reacts with benzaldehyde in ethanol under reflux (80°C, 1 h) to form the Schiff base. Post-reaction, the product is purified via recrystallization (EtOH) and washing with cold solvents (EtOH/Et₂O) to remove unreacted precursors . Catalysts like trifluoroacetic acid (TFA) may enhance yield, as seen in the synthesis of N-(pyridinylmethylene)acetohydrazide derivatives (63–75% yield) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Confirms imine (C=N) bond formation (~1600–1650 cm⁻¹) and hydrazide NH stretches (~3200–3400 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and hydrazide NH signals (δ 9–11 ppm). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and imine (C=N, ~150–155 ppm) groups .
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₁₅H₁₄N₂O at m/z 263.1) .
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., ethanol) favor Schiff base formation.
- Catalysis : Acidic catalysts (e.g., TFA) enhance electrophilicity of carbonyl groups .
- Workup : Sequential washing with cold ethanol/ether removes unreacted aldehydes, while recrystallization improves purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -Cl) enhance enzyme inhibition. For example:
- Compound 212 (4-methylbenzylidene derivative) exhibits IC₅₀ = 6.84 ± 1.3 µM against α-glucosidase, outperforming unsubstituted analogs .
- Substituents like naphthyl (Compound 210 ) improve π-π stacking with enzyme active sites, increasing potency . Computational docking (AutoDock Vina) can predict binding affinities pre-synthesis .
Q. What strategies resolve contradictions in bioactivity data across similar derivatives?
- Methodological Answer :
- Assay Standardization : Ensure consistent enzyme concentrations (e.g., 0.5 U/mL for α-glucosidase) and incubation times .
- Control Compounds : Use reference inhibitors (e.g., acarbose, IC₅₀ = 378.2 ± 0.12 µM) to normalize inter-study variability .
- Metabolic Stability Testing : Evaluate compound degradation in simulated gastric fluid (pH 2.0, 37°C) to explain discrepancies in in vivo vs. in vitro results .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) stabilize this compound in crystalline phases?
- Methodological Answer : X-ray crystallography reveals:
- Intramolecular O–H⋯O hydrogen bonds in N'-(3,4-dihydroxybenzylidene)acetohydrazide, planarizing the molecule (dihedral angle = 5.40°) .
- Parallel π[C(=O)N(H)N=C]⋯π(phenyl) interactions enhance thermal stability (decomposition >250°C) .
Q. What computational methods predict the physicochemical properties of novel derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G**) to determine frontier molecular orbitals (HOMO-LUMO gap) and polarizability .
- Topological Polar Surface Area (TPSA) : Predicts bioavailability (e.g., TPSA = 23.6 Ų for this compound, indicating moderate membrane permeability) .
Data Contradiction Analysis
Q. Why do some acetohydrazide derivatives show variable IC₅₀ values against the same enzyme?
- Methodological Answer :
- Stereoelectronic Effects : Bulky substituents (e.g., anthracenyl in 230 ) may sterically hinder enzyme binding, increasing IC₅₀ (7.34 ± 0.3 µM) compared to smaller groups .
- Protonation States : At physiological pH, the hydrazide NH group may ionize, altering charge distribution and affinity .
Experimental Design Considerations
Q. How to design a high-throughput screening workflow for acetohydrazide-based inhibitors?
- Methodological Answer :
- Library Synthesis : Use combinatorial chemistry to generate 50–100 derivatives with diverse substituents (e.g., aryl, heteroaryl) .
- Kinetic Assays : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots at varying substrate concentrations .
- Counter-Screening : Test selectivity against off-target enzymes (e.g., α-amylase) to minimize side effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
